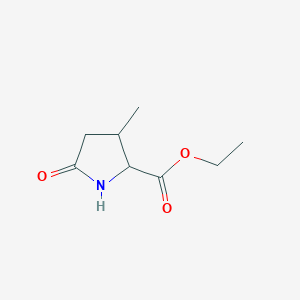

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate

Description

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) substituted with a methyl group at position 3 and an ethyl ester at position 2. The compound’s structure combines a rigid pyrrolidine backbone with polar functional groups (keto and ester), influencing its physicochemical properties, such as solubility, stability, and reactivity. Pyrrolidine derivatives are widely studied in medicinal chemistry and materials science due to their conformational flexibility and bioactivity .

Properties

IUPAC Name |

ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)7-5(2)4-6(10)9-7/h5,7H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJSFPSSJJSVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of 3-methyl-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of molecules can significantly influence their biological activity.

Reactivity and Derivatives

The compound can undergo various reactions, including oxidation and reduction, yielding derivatives such as carboxylic acids and alcohols. These transformations are essential for developing new materials and pharmaceuticals.

Biological Applications

Role in Protein Structure

Research indicates that this compound may influence protein folding and stability due to its incorporation into peptide chains. This characteristic is particularly relevant in studies related to collagen synthesis, where it could enhance the structural integrity of proteins.

Anticancer Activity

Case studies have demonstrated the anticancer properties of derivatives related to this compound. For instance, a study evaluated the cytotoxic effects of 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity, with certain derivatives exhibiting significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cytotoxicity (IC50) | Comparison Agent |

|---|---|---|

| This compound derivative A | 25 µM | Cisplatin (15 µM) |

| This compound derivative B | 30 µM | Cisplatin (15 µM) |

Medicinal Chemistry

Therapeutic Potential

Studies have explored the therapeutic applications of this compound in drug development for conditions such as fibrosis and wound healing. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic formulations.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed that certain derivatives exhibited activity against resistant strains of Klebsiella pneumoniae and Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance issues .

Industrial Applications

Biodegradable Polymers

In industrial settings, this compound is utilized in the production of biodegradable polymers. These materials are increasingly important due to environmental concerns regarding plastic waste. The compound's properties enable it to be integrated into sustainable polymer formulations.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate (NSC-15849)

Structural Features :

- Substituents : This analog (CAS 5447-61-0) has an additional 3-ethoxy-3-oxopropyl group at position 1 of the pyrrolidine ring, introducing a branched ester chain .

- Conformational Impact : The bulky substituent at position 1 likely increases steric hindrance, reducing ring puckering compared to the 3-methyl-substituted compound. Cremer and Pople’s puckering coordinates (e.g., amplitude q and phase angle φ) could quantify these differences .

Key Differences :

| Parameter | Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate | Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | ~187.21 (estimated) | 285.30 (calculated) |

| Substituent Position | 3-methyl | 1-(3-ethoxy-3-oxopropyl) |

| Steric Hindrance | Moderate | High |

(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Structural Features :

- Ring System: A fused bicyclic system (pyrrolo-pyridine) with an additional oxygen at position 2, increasing rigidity compared to monocyclic pyrrolidines .

- Crystallographic Data : The trans configuration and fused rings result in distinct torsion angles (e.g., C9–S1–C2–C3 = -2.7°), influencing molecular packing and solubility .

Key Differences :

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structural Features :

- Physicochemical Properties : Higher water solubility compared to the ethyl ester derivative due to the carboxylic acid group.

Key Differences :

Structural and Crystallographic Insights

- Ring Puckering : this compound’s conformation can be analyzed using Cremer-Pople coordinates, where the methyl group at C3 may induce asymmetric puckering (e.g., envelope or twist conformations) .

- Software Tools : Structural comparisons rely on crystallographic programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length and angle measurements .

Biological Activity

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.

1. Synthesis and Characterization

This compound can be synthesized through various methods involving the condensation of appropriate precursors. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity. For instance, when treated with a concentration of 100 µM, the compound reduced cell viability by approximately 66%, comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | 66 |

| Cisplatin | A549 | 100 | ~30 |

2.2 Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, including multidrug-resistant strains. The compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, structure modifications significantly influenced its antimicrobial efficacy, indicating a clear structure-activity relationship .

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the oxopyrrolidine moiety is critical for its anticancer and antimicrobial activities. Modifications to the carboxylic acid group or the ethyl substituent can enhance or diminish these effects.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study investigated the effects of this compound on A549 cells, revealing that it induced apoptosis through caspase activation pathways. This study suggests that the compound could serve as a lead in developing new lung cancer therapies .

Case Study 2: Resistance Mechanisms in Bacterial Strains

Another research focused on the antimicrobial resistance mechanisms exhibited by Staphylococcus aureus against ethyl 3-methyl-5-oxopyrrolidine derivatives. The findings indicated that structural modifications could overcome resistance, making it a promising candidate for further development in antibiotic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.